Cas no 5694-69-9 (Phenyl-(2-phenyl-1,3-dioxolan-2-yl)methanol)

Phenyl-(2-phenyl-1,3-dioxolan-2-yl)methanol structure
5694-69-9 structure
Product name:Phenyl-(2-phenyl-1,3-dioxolan-2-yl)methanol
CAS No:5694-69-9
MF:C16H16O3
MW:256.29644
CID:1600342
PubChem ID:243623

Phenyl-(2-phenyl-1,3-dioxolan-2-yl)methanol Chemical and Physical Properties

Names and Identifiers

    • Phenyl-(2-phenyl-1,3-dioxolan-2-yl)methanol
    • SureCN747286
    • NSC53725
    • AC1Q76QT
    • phenyl-(2-phenyl-[1,3]dioxolan-2-yl)-methanol
    • AC1Q6ZLT
    • phenyl(2-phenyl-1,3-dioxolan-2-yl)methanol
    • AC1L6BYV
    • AR-1L0541
    • ST50551488
    • CTK5A5998
    • SureCN747286; NSC53725; AC1Q76QT; phenyl-(2-phenyl-[1,3]dioxolan-2-yl)-methanol; AC1Q6ZLT; phenyl(2-phenyl-1,3-dioxolan-2-yl)methanol; AC1L6BYV; AR-1L0541; ST50551488; CTK5A5998;
    • NSC-53725
    • BENZOIN ETHYLENE KETAL
    • AKOS024336184
    • NSC 53725
    • DB-221757
    • DTXSID50287980
    • 5694-69-9
    • SCHEMBL747286
    • Inchi: InChI=1S/C16H16O3/c17-15(13-7-3-1-4-8-13)16(18-11-12-19-16)14-9-5-2-6-10-14/h1-10,15,17H,11-12H2
    • InChI Key: HAEGULPLPHZWMP-UHFFFAOYSA-N
    • SMILES: C1COC(O1)(C2=CC=CC=C2)C(C3=CC=CC=C3)O

Computed Properties

  • Exact Mass: 256.10998
  • Monoisotopic Mass: 256.11
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 3
  • Complexity: 274
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 38.7Ų

Experimental Properties

  • Density: 1.22
  • Boiling Point: 408°C at 760 mmHg
  • Flash Point: 202.8°C
  • Refractive Index: 1.602
  • PSA: 38.69
  • LogP: 2.61980

Phenyl-(2-phenyl-1,3-dioxolan-2-yl)methanol Related Literature

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